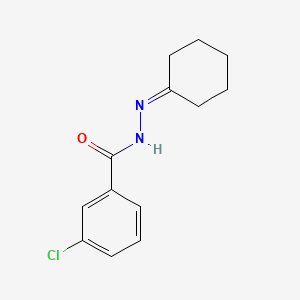![molecular formula C17H17ClN2O2S B5162959 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. CPB has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. CPB has also been found to inhibit the activation of NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, CPB has been found to exhibit antioxidant and neuroprotective effects. CPB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of potential therapeutic applications. However, CPB also has some limitations. It has a relatively short half-life and can be difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving CPB. One area of study involves the development of novel CPB derivatives with improved pharmacokinetic properties. Another area of study involves the use of CPB in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of CPB and its potential side effects.
Conclusion:
In conclusion, CPB is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. While CPB has several advantages for use in lab experiments, more research is needed to fully understand its mechanism of action and potential side effects. Overall, CPB represents a promising avenue for future research in the field of medicinal chemistry.
Synthesemethoden
CPB can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with thiophosgene followed by the reaction of the resulting intermediate with 4-propoxybenzoic acid. Another method involves the reaction of 2-chloroaniline with carbon disulfide followed by the reaction of the resulting intermediate with 4-propoxybenzoic acid. Both methods have been shown to be effective in synthesizing CPB with high yields.
Wissenschaftliche Forschungsanwendungen
CPB has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising areas of study involves the use of CPB as a potential treatment for cancer. Studies have shown that CPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-17(23)19-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPMJEGGFJAYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5162876.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)


![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
